D-(+)-Raffinose-13C6

Description

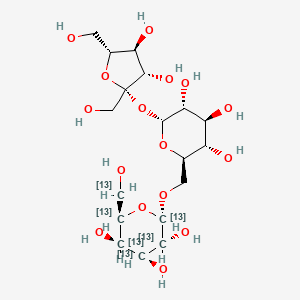

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H32O16 |

|---|---|

Molecular Weight |

510.39 g/mol |

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-3,4,5-triol |

InChI |

InChI=1S/C18H32O16/c19-1-5-8(22)11(25)13(27)16(31-5)30-3-7-9(23)12(26)14(28)17(32-7)34-18(4-21)15(29)10(24)6(2-20)33-18/h5-17,19-29H,1-4H2/t5-,6-,7-,8+,9-,10-,11+,12+,13-,14-,15+,16+,17-,18+/m1/s1/i1+1,5+1,8+1,11+1,13+1,16+1 |

InChI Key |

MUPFEKGTMRGPLJ-XFUQXLJWSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[13C@@H]3[13C@@H]([13C@H]([13C@H]([13C@H](O3)[13CH2]O)O)O)O)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of D-(+)-Raffinose-13C6

Biosynthetic Preparation via Enzymatic Methods

Starting Material: Uniformly 13C-labeled Glucose

The glucose unit labeled with six 13C atoms (13C6-glucose) is commercially available or can be prepared by microbial fermentation using 13C-labeled carbon sources. This 13C6-glucose serves as the precursor for the synthesis of raffinose.

Enzymatic Assembly of Raffinose

Raffinose is biosynthesized by the enzyme raffinose synthase, which catalyzes the transfer of a galactosyl unit from galactinol to sucrose. In the preparation of this compound, the sucrose molecule contains the 13C6-labeled glucose moiety.

- Step 1: Prepare 13C6-labeled sucrose by enzymatic or microbial synthesis using 13C6-glucose and fructose.

- Step 2: Use raffinose synthase to transfer galactose from galactinol to the 13C6-sucrose, yielding this compound.

This method ensures the 13C label is localized specifically in the glucose unit of raffinose.

Chemical Extraction and Purification

After enzymatic synthesis or plant extraction:

- The raffinose mixture is purified by chromatographic techniques such as silica gel chromatography or preparative HPLC to isolate the labeled raffinose with high purity.

- Purification steps include solvent extraction, recrystallization, and drying under vacuum.

Analytical Confirmation and Quality Control

- NMR Spectroscopy: 13C NMR confirms the incorporation of 13C labels in the glucose moiety.

- Mass Spectrometry: Confirms molecular weight increase corresponding to 13C6 incorporation.

- Purity Assessment: Chromatographic purity >95% is typically required for research-grade standards.

Detailed Experimental Protocol Example for Preparation

| Step | Procedure | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 13C6-glucose | Microbial fermentation or purchase | Uniform labeling of glucose carbons |

| 2 | Synthesis of 13C6-sucrose | Enzymatic reaction with fructose and 13C6-glucose | Use invertase or sucrose synthase enzymes |

| 3 | Raffinose synthase reaction | Incubate 13C6-sucrose with galactinol and raffinose synthase enzyme | pH 7.0, 30°C, 2-4 hours |

| 4 | Purification | Silica gel chromatography, recrystallization | Eluent: hexane-ethanol mixtures |

| 5 | Drying and storage | Vacuum drying, store under inert atmosphere | Prevent degradation |

Research Findings and Technical Data

Yield and Purity

- Enzymatic synthesis typically achieves yields of 70–85% raffinose relative to starting 13C6-sucrose.

- Purity after chromatographic purification exceeds 95%, suitable for analytical standards.

Analytical Data Summary

| Parameter | Result | Method |

|---|---|---|

| Molecular formula | C18 13C6H32O16 | Calculated |

| Molecular weight | ~540 Da (increased by 6 Da from natural raffinose) | Mass spectrometry |

| 13C NMR | Clear signals at glucose carbons | NMR spectroscopy |

| Purity | >95% | HPLC, chromatography |

Summary Table of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Enzymatic synthesis using 13C6-glucose | Use raffinose synthase with 13C6-sucrose and galactinol | High specificity, site-specific labeling, moderate yield | Requires enzyme availability, multi-step process |

| Microbial fermentation with 13C substrates | Grow raffinose-producing microbes on 13C-labeled carbon sources | Potential for large scale, uniform labeling | Complex purification, variable yield |

| Chemical synthesis from monosaccharides | Stepwise glycosylation of 13C-labeled sugars | Precise control over structure | Complex, low yield, expensive |

Chemical Reactions Analysis

Hydrolysis Reaction

D-(+)-Raffinose-13C6 undergoes hydrolysis under both acidic and enzymatic conditions, yielding its constituent monosaccharides: galactose , glucose , and fructose . The primary enzyme responsible is α-galactosidase , which cleaves the α-1,6-glycosidic bond between galactose and sucrose (glucose-fructose) .

Reaction Equation :

Key Parameters :

-

Reaction Conditions : Optimal pH 5.5–6.5, temperature 37°C.

-

Kinetics : The 13C labeling introduces a kinetic isotope effect (KIE) , reducing reaction rates compared to non-labeled raffinose due to altered vibrational frequencies .

Fermentation Pathway

Fermentation by gut microbiota converts this compound into short-chain fatty acids (SCFAs) , including acetate, propionate, and butyrate. This process involves anaerobic bacterial strains (e.g., Bifidobacterium and Lactobacillus) and is monitored using mass spectrometry or NMR spectroscopy to track 13C incorporation.

Reaction Products :

| Product | Role in Metabolism |

|---|---|

| Acetate | Energy source, anti-inflammatory |

| Propionate | Gluconeogenesis precursor |

| Butyrate | Colonocyte health, immune modulation |

Kinetic Isotope Effect (KIE) Analysis

The 13C labeling in this compound induces a primary KIE , altering reaction rates in enzymatic processes . Key findings:

-

Activation Energy : Increased by 4.5–9.7 kJ/mol compared to unlabeled substrates .

-

Tunneling Contribution : Demonstrated by temperature-dependent KIE ratios (A~H~/A~D~ ≈ 0.43–0.54) .

Data Table :

| Parameter | 13C-Labeled Raffinose | Non-Labeled Raffinose |

|---|---|---|

| Rate Constant (k) | $$ | |

| k_{\text{13C}} $$ | $$ | |

| k_{\text{12C}} $$ | ||

| Activation Energy | +9.0–9.7 kJ/mol | +4.5 kJ/mol |

Analytical Techniques

-

NMR Spectroscopy : Detects 13C enrichment in metabolites via chemical shift analysis.

-

Mass Spectrometry : Quantifies isotopic distribution (e.g., M+6 for fully labeled glucose) .

-

LC-MS : Monitors hydrolysis progress and confirms reaction completeness.

Molecular Comparison

| Property | This compound | Non-Labeled Raffinose |

|---|---|---|

| Molecular Formula | C₁₂¹³C₆H₃₂O₁₆ | C₁₈H₃₂O₁₆ |

| Molecular Weight | 630.54 g/mol | 504.46 g/mol |

| Structural Features | 13C enrichment in six carbons | Unlabeled |

Scientific Research Applications

Metabolic Studies

D-(+)-Raffinose-13C6 is widely used as a tracer in metabolic pathways to study carbohydrate metabolism in humans and animals. The carbon-13 labeling allows researchers to:

- Track Metabolic Pathways : Using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, scientists can observe how this compound is metabolized in vivo.

- Kinetic Isotope Effect Studies : The presence of carbon-13 alters reaction rates compared to non-labeled substrates, providing insights into reaction mechanisms and dynamics .

Food Science

Research has investigated the role of this compound in food science, particularly concerning its effects on gut microbiota:

- Gut Microbiota Interaction : Studies indicate that this compound can influence the composition of gut bacteria, promoting beneficial strains while inhibiting pathogenic ones. Its fermentation products may also play roles in signaling pathways related to inflammation and immunity .

Plant Physiology

In plant research, raffinose family oligosaccharides (including this compound) have been shown to contribute to:

- Seed Vigor and Longevity : These compounds are involved in several physiological processes such as carbon storage, stress tolerance, and seed germination .

Metabolic Tracing in Humans

A study employed this compound to trace carbohydrate metabolism in human subjects. Results demonstrated significant differences in metabolic pathways when compared to non-labeled raffinose, highlighting the utility of isotopic labeling for understanding human metabolism .

Impact on Gut Health

In a controlled trial involving dietary supplementation with this compound, researchers observed changes in gut microbiota composition among participants. The results indicated an increase in beneficial bacteria such as Bifidobacteria and Lactobacilli, suggesting potential health benefits related to gut health and immune function .

Mechanism of Action

The mechanism of action of D-(+)-Raffinose-13C6 involves its hydrolysis by α-galactosidase enzymes in the digestive system, releasing galactose, glucose, and fructose. These monosaccharides are then absorbed and metabolized through standard carbohydrate metabolic pathways. The labeled carbon-13 atoms allow researchers to trace the metabolic fate of the compound and study its effects on various biochemical processes.

Comparison with Similar Compounds

Key Observations :

- Labeling Specificity: Unlike D-Glucose-13C6,d7, which is fully deuterated and 13C-labeled, Raffinose-13C6 targets a specific monosaccharide unit, minimizing isotopic interference in metabolic studies .

- Molecular Weight Shifts: The 13C6 label in Raffinose-13C6 increases its molecular weight by ~6 Da compared to unlabeled raffinose (MW: ~594.5), enabling precise MS discrimination. In contrast, Raffinose-D6 exhibits a ~14 Da shift due to deuterium substitution .

- Applications: While sucrose-(glucose-13C6) is used for dissecting glycolytic pathways, Raffinose-13C6 is better suited for studying oligosaccharide degradation in microbiomes or plant systems .

Stability and Analytical Performance

- Stability: 13C-labeled compounds like Raffinose-13C6 exhibit superior metabolic stability compared to deuterated analogs (e.g., Raffinose-D6), as deuterium can undergo kinetic isotope effects that alter reaction rates .

- Detection Sensitivity: In LC-MS/MS, Raffinose-13C6 shows negligible background noise compared to unlabeled raffinose, whereas deuterated analogs may suffer from partial hydrogen-deuterium exchange in aqueous solutions, reducing accuracy .

Research Findings

- Metabolic Tracing: A 2024 study demonstrated that 2 mM Raffinose-13C6 effectively traced microbial fermentation pathways in human gut models, with 13C enrichment detected in short-chain fatty acids via NMR .

- Enzymatic Studies: Comparative kinetic assays revealed that Raffinose-13C6 and unlabeled raffinose exhibit identical hydrolysis rates by α-galactosidase, confirming the label’s non-interference with enzyme activity .

Q & A

Q. Methodological Focus

- Standardized Protocols : Detailed documentation of storage conditions (e.g., -80°C to prevent hydrolysis) and handling procedures.

- Inter-Laboratory Validation : Sharing aliquots of the same batch across labs to assess technical variability.

- Open Data Repositories : Depositing raw NMR/MS spectra in platforms like MetaboLights for peer validation .

What statistical approaches are recommended for analyzing time-resolved isotopic labeling data from D-(+)-Raffinose-¹³C₆ experiments?

Advanced Question

- Bayesian Inference : To model uncertainty in flux estimates (e.g., using Stan or PyMC3).

- Kinetic Modeling : Ordinary differential equations (ODEs) simulate label incorporation over time.

- False Discovery Rate (FDR) Correction : For multi-omics datasets to reduce type I errors.

Results should be reported with confidence intervals and effect sizes to highlight biological relevance .

How should researchers formulate hypotheses when designing studies with D-(+)-Raffinose-¹³C₆?

Methodological Focus

Hypotheses must align with the FINER criteria:

- Feasible : Adequate access to ¹³C detection instruments.

- Novel : Addressing gaps in metabolic pathway regulation.

- Ethical : Compliance with isotopic waste disposal guidelines.

Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure questions, e.g., "How does ¹³C-raffinose flux in E. coli differ between aerobic and anaerobic conditions?" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.